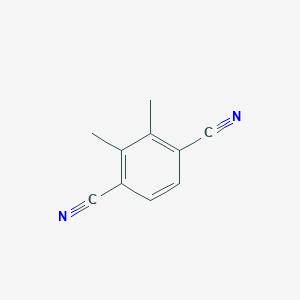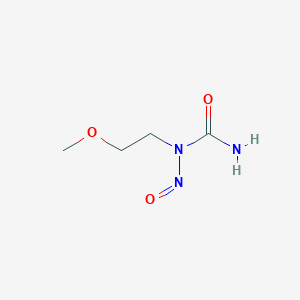
1-(2-Methoxyethyl)-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-1-nitrosourea (MEN) is a chemical compound that has been extensively used in scientific research for its ability to induce DNA damage and cell death in cancer cells. MEN is a member of the nitrosourea family of compounds, which have been used as chemotherapeutic agents for several decades.
Mecanismo De Acción
1-(2-Methoxyethyl)-1-nitrosourea induces DNA damage by alkylating the DNA molecule at the O6 position of guanine. This results in the formation of a highly reactive intermediate that can cause strand breaks and other types of DNA damage. The DNA damage induced by 1-(2-Methoxyethyl)-1-nitrosourea can lead to cell cycle arrest and apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-(2-Methoxyethyl)-1-nitrosourea has been shown to have a variety of biochemical and physiological effects on cancer cells. It can induce DNA damage, activate DNA repair pathways, and inhibit DNA replication and transcription. 1-(2-Methoxyethyl)-1-nitrosourea can also affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Methoxyethyl)-1-nitrosourea in lab experiments is its ability to induce DNA damage and cell death in cancer cells. This makes it a useful tool for studying the molecular mechanisms of cancer and identifying potential targets for therapy. However, 1-(2-Methoxyethyl)-1-nitrosourea has several limitations. It is highly toxic and can cause severe side effects in animals and humans. It is also unstable and can decompose rapidly in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1-(2-Methoxyethyl)-1-nitrosourea. One area of interest is the development of more stable and less toxic analogs of 1-(2-Methoxyethyl)-1-nitrosourea that can be used in cancer therapy. Another area of interest is the identification of new targets for cancer therapy based on the molecular mechanisms of DNA damage and repair. Additionally, research on the use of 1-(2-Methoxyethyl)-1-nitrosourea in combination with other chemotherapeutic agents may lead to more effective cancer treatments. Finally, more research is needed to understand the long-term effects of 1-(2-Methoxyethyl)-1-nitrosourea on DNA damage and repair in cancer cells.
Métodos De Síntesis
1-(2-Methoxyethyl)-1-nitrosourea can be synthesized by reacting 2-chloroethylamine hydrochloride with sodium nitrite and sodium acetate in anhydrous ethanol. The resulting product is then reacted with 2-methoxyethylamine in the presence of sodium hydroxide to obtain 1-(2-Methoxyethyl)-1-nitrosourea.
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)-1-nitrosourea has been extensively used in scientific research as a tool to induce DNA damage and cell death in cancer cells. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and brain cancer. 1-(2-Methoxyethyl)-1-nitrosourea has also been used to study the molecular mechanisms of DNA damage and repair, and to identify potential targets for cancer therapy.
Propiedades
Número CAS |
108278-70-2 |
|---|---|
Nombre del producto |
1-(2-Methoxyethyl)-1-nitrosourea |
Fórmula molecular |
C4H9N3O3 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)-1-nitrosourea |
InChI |
InChI=1S/C4H9N3O3/c1-10-3-2-7(6-9)4(5)8/h2-3H2,1H3,(H2,5,8) |
Clave InChI |
LGTPJLYTRSHHTM-UHFFFAOYSA-N |
SMILES |
COCCN(C(=O)N)N=O |
SMILES canónico |
COCCN(C(=O)N)N=O |
Otros números CAS |
108278-70-2 |
Sinónimos |
1-(2-methyoxyethyl)-1-nitrosourea nitroso-2-methoxyethylurea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



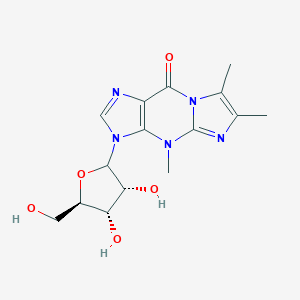
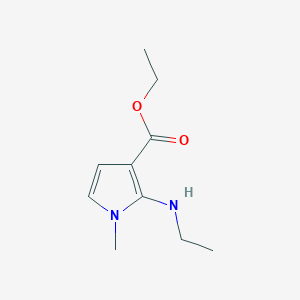
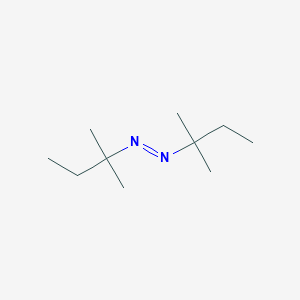
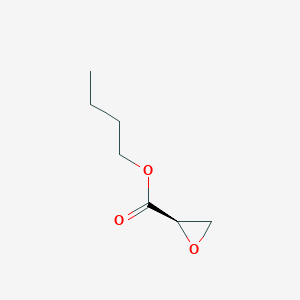
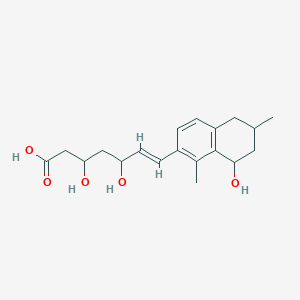
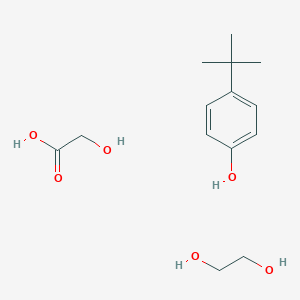
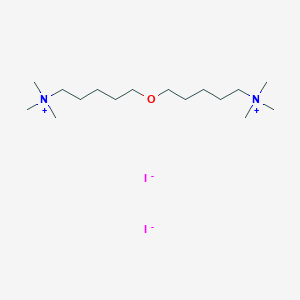
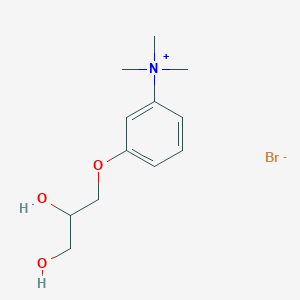
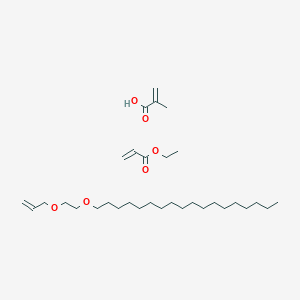
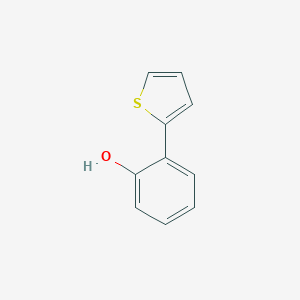
![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)
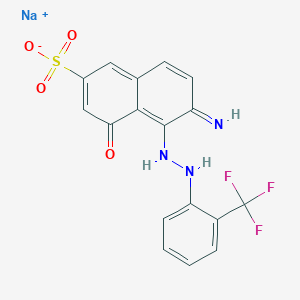
![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)
